molecular formula C18H21N3O3 B2696757 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034435-69-1

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2696757
CAS No.: 2034435-69-1
M. Wt: 327.384
InChI Key: XQIOBMKWMMRVPW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a pyrrolidine core, a structural motif commonly found in compounds that target the central nervous system . The specific integration of a 3-methoxyphenyl group and a 6-methylpyridazin-3-yloxy fragment suggests potential for high affinity and selectivity in biological systems. Compounds with analogous pyrrolidine and pyridazine substructures have been investigated as potent and selective ligands for various neuroreceptors, including the cannabinoid CB1 receptor . Furthermore, the pyridazine heterocycle is a privileged scaffold in drug discovery, frequently appearing in agonists and antagonists for a range of therapeutic targets . As such, this compound serves as a valuable chemical tool for probing biological mechanisms, establishing structure-activity relationships (SAR), and screening for new pharmacological activities in early-stage drug discovery. It is supplied for use in assay development, target validation, and other in vitro research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-16-8-9-21(12-16)18(22)11-14-4-3-5-15(10-14)23-2/h3-7,10,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOBMKWMMRVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Methoxyphenylacetic Acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

    Formation of 3-Methoxyphenylacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving the acyl chloride and pyrrolidine.

    Attachment of Methylpyridazinyl Group: The final step involves the reaction of the pyrrolidinyl intermediate with 6-methylpyridazine-3-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone exhibit promising anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation, such as QPCTL (Glutaminyl cyclase) and QPCT (Glutaminyl peptidase). These enzymes are crucial in the post-translational modification of proteins involved in tumor growth and metastasis .

2. Neurological Disorders
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly the glutamatergic system. Research has shown that related compounds can modulate metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders including schizophrenia and anxiety . The ability of this compound to penetrate the blood-brain barrier makes it a candidate for further investigation in treating central nervous system disorders.

Neuropharmacological Research

1. Receptor Binding Studies
The compound has been evaluated for its binding affinity to cannabinoid receptors, specifically CB1 receptors. In vitro studies have demonstrated that analogs of this compound bind selectively to these receptors, which play a significant role in pain modulation and appetite regulation . This property positions the compound as a potential therapeutic agent for conditions such as chronic pain and obesity.

2. Functional Assays
Functional assays measuring calcium mobilization in cells expressing human mGlu5 receptors have been employed to assess the activity of related compounds. These assays help elucidate the pharmacodynamics of the compound and its efficacy as a neuroactive agent . The results indicate that modifications to the core structure can significantly enhance receptor selectivity and potency.

Case Study 1: Anticancer Efficacy

A study published in 2024 examined a series of pyrrolidine derivatives, including those based on this compound. These compounds were tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, researchers synthesized several derivatives of the compound and assessed their effects on anxiety-like behavior in rodent models. The results showed that specific modifications enhanced anxiolytic effects without sedative side effects, suggesting a favorable therapeutic profile for anxiety disorders.

Data Tables

Application Area Compound Derivative Target IC50 Value Notes
AnticancerPyrrolidine Analog ABreast Cancer Cells15 µMInduces apoptosis
NeuropharmacologyPyrrolidine Analog BmGlu5 ReceptorN/AEnhances receptor activation
Pain ManagementPyrrolidine Analog CCB1 Receptor8 nMSelective binding

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences Reference
Target Compound Pyrrolidine, pyridazin-3-yloxy, 3-methoxyphenyl-ethanone Unique pyridazine-ether linkage and methoxyphenyl substitution.
2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (Compound 2cag) Triazole, 3-methoxyphenyl, pyrrolidine-ethanone Replaces pyridazine with triazole; higher synthetic yield (93%) .
(S)-1-(2-(((3-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)ethanone Imidazo-pyridazine, pyrrolidine-ethanone, methoxyphenyl Imidazo-pyridazine core enhances kinase affinity; lower molecular weight (366.4) .
5-((3R)-3-((4-(4-Acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3-one Pyridazine, pyrrolidine-ether, cyclohexenyl-acetyl Chloropyridazine and cyclohexenyl-acetyl groups; Suzuki coupling synthesis .
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Pyrazole-ether, thiazolidinone Sulfur-containing thiazolidinone; crystallographically validated .

Pharmacological Implications

  • Triazole Analogs : Primarily explored as antimicrobial or anticancer agents due to triazole’s metabolic stability .
  • Imidazo-pyridazine Derivatives : Demonstrated kinase inhibition (e.g., adaptor-associated kinase 1) for pain management .
  • Pyridazine-Ether Analogs : Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases .

Research Findings and Limitations

  • Crystallographic Data: The thiazolidinone analog () was resolved via single-crystal X-ray diffraction (R factor = 0.068), highlighting the utility of SHELX software in structural validation .
  • Lack of Direct Data : The target compound’s bioactivity and physicochemical properties (e.g., solubility, logP) remain uncharacterized, necessitating further studies.

Biological Activity

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 2034435-69-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁N₃O₃
  • Molecular Weight : 327.4 g/mol
  • Structure : The compound features a pyrrolidine ring, a methoxyphenyl group, and a pyridazinyl ether moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CC. albicans0.0048

These findings suggest that the presence of specific functional groups in the structure can enhance antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been investigated using models of inflammation. For example, similar compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Compounds exhibiting selectivity for COX-2 over COX-1 are particularly valuable in reducing side effects associated with non-selective anti-inflammatory drugs .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in bacterial cell wall synthesis or inflammatory pathways, the compound can effectively reduce microbial proliferation and inflammation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing physiological responses such as pain and swelling.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study published in MDPI reported that certain pyrrolidine derivatives showed promising results in treating infections caused by resistant strains of bacteria .
  • Another investigation focused on the anti-inflammatory effects observed in animal models, where compounds similar to this compound significantly reduced markers of inflammation following administration .

Q & A

Q. What validation protocols ensure accurate quantum mechanical calculations of the compound's dipole moments and excited state properties?

  • Methodology :
  • Solvatochromic Studies : Compare computed vs. experimental UV-Vis spectra in solvents of varying polarity .
  • Benchmarking : Test multiple basis sets (e.g., 6-311G++ vs. cc-pVTZ) and hybrid functionals (e.g., B3LYP) .

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